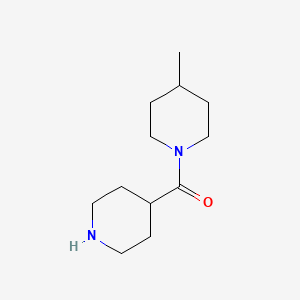

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone

Description

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone (C₁₂H₂₁N₂O, MW: 209.31 g/mol) is a bifunctional piperidine derivative featuring a ketone bridge connecting 4-methylpiperidine and piperidin-4-yl moieties. It serves as a critical intermediate in synthesizing Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) inhibitors, as highlighted in multiple studies . Its structural flexibility allows for derivatization at the piperidin-4-yl group, enabling the exploration of structure-activity relationships (SAR) for antitubercular activity. The compound is synthesized via nucleophilic substitution reactions, yielding ≥95% purity intermediates for downstream modifications .

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXOMBYJWBMJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364072 | |

| Record name | (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-63-7 | |

| Record name | (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone generally involves nucleophilic substitution reactions where 4-methylpiperidine acts as a nucleophile reacting with piperidin-4-ylmethanone or its derivatives.

Base-Promoted Nucleophilic Substitution:

A common laboratory synthesis involves deprotonating 4-methylpiperidine using a strong base such as sodium hydride or potassium carbonate. The resulting nucleophilic species then attacks piperidin-4-ylmethanone under aprotic solvent conditions such as dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures facilitate the reaction, typically under reflux conditions to enhance yield and reaction completion.Solvent and Temperature:

Aprotic solvents like DMF or THF are preferred due to their ability to dissolve both reactants and bases while stabilizing the anionic intermediates. Reaction temperatures range from ambient to reflux (~60-80 °C), depending on the solvent and base used.Purification:

After completion, the reaction mixture is typically subjected to filtration to remove salts and then purified by column chromatography using silica gel with eluents such as dichloromethane:methanol mixtures (e.g., 30:1) to isolate the pure product.

Industrial and Advanced Synthetic Techniques

Continuous Flow Synthesis:

For industrial-scale production, continuous flow synthesis methods are employed to improve efficiency, scalability, and reproducibility. Automated reactors precisely control parameters such as temperature, pressure, and reactant feed rates, enabling high-throughput synthesis with consistent quality.Catalytic Transfer Hydrogenation:

Related synthetic intermediates, such as 1-methylpiperidine-4-carboxylic acid, can be prepared via transfer hydrogenation using palladium or platinum catalysts in the presence of hydrogen donors like formaldehyde and formic acid under mild heating (90-95 °C). This method is advantageous for selectively introducing methyl groups on the piperidine ring prior to further functionalization.Grignard Reagents in Intermediate Preparation:

The use of Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride, known as Turbo Grignard) at ambient temperature allows the formation of key intermediates such as (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, which can be further transformed into the target compound or its derivatives.

Preparation of Stock Solutions for Research Applications

For experimental and pharmacological studies, (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride is prepared as stock solutions in appropriate solvents based on solubility data. The following table summarizes the preparation volumes for different concentrations and amounts of compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.0522 mL | 20.261 mL | 40.5219 mL |

| 5 mM Solution | 0.8104 mL | 4.0522 mL | 8.1044 mL |

| 10 mM Solution | 0.4052 mL | 2.0261 mL | 4.0522 mL |

Preparation involves dissolving the compound in solvents such as DMSO, followed by sequential addition of PEG300, Tween 80, and distilled water or corn oil to achieve clear solutions suitable for in vivo formulations. Physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution:

The core reaction mechanism involves the nucleophilic attack of the nitrogen atom of 4-methylpiperidine on the electrophilic carbonyl carbon of piperidin-4-ylmethanone or its activated derivatives.Oxidation and Reduction:

The compound can undergo oxidation (e.g., with potassium permanganate or chromium trioxide) to form N-oxide derivatives or reduction (e.g., with lithium aluminum hydride or sodium borohydride) to yield reduced analogs. These transformations are useful for modifying pharmacological properties or preparing intermediates for further synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

The preparation of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone is well-documented through nucleophilic substitution methodologies, with solvent and base choice playing critical roles in yield and purity.

Industrial processes favor continuous flow and catalytic hydrogenation techniques to optimize production efficiency and reduce environmental impact.

The compound’s hydrochloride salt form is commonly used in research, requiring careful solvent selection and stepwise solvent addition to maintain solution clarity and stability.

Advanced synthetic routes involving Grignard reagents and transfer hydrogenation provide versatile pathways to related piperidine derivatives, expanding the compound’s utility in pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen functionalities.

Substitution: Substituted piperidine derivatives with various alkyl or acyl groups.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a central nervous system depressant or stimulant, depending on the dosage.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and dosage of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications

The core structure of (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone permits substitutions at the piperidin-4-yl position. Analogs vary in substituent size, electronic properties, and functional groups, influencing biological activity and physicochemical properties. Below is a comparative analysis of select derivatives:

Table 1: Comparative Data for (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone and Analogs

*4-Benzylpiperidin-1-yl substituent.

†4-Isopropylpiperidin-1-yl substituent.

Impact of Substituents on Properties and Activity

Piperidin-1-yl vs. Morpholino Substituents (Compounds 4 vs. 10): Compound 4 (piperidin-1-yl) exhibits a 56% yield and potent in vivo activity, likely due to enhanced hydrophobic interactions with the DprE1 enzyme .

Benzyl vs. Methyl Substituents (Compound 5 vs. 6):

- The 4-benzyl group in 5 increases molecular weight (448.55 g/mol) and lipophilicity, which may enhance tissue penetration but could reduce solubility. Its lower yield (37%) suggests synthetic challenges due to steric hindrance .

Isopropyl vs. Methyl Substituents (Compound 43 vs.

Biological Activity

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone, a compound characterized by its dual piperidine rings and a ketone functional group, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone is C12H23N2O, with a CAS number of 690632-27-0. The compound features two piperidine rings, which are nitrogen-containing six-membered heterocycles, contributing to its biological activity. The presence of the ketone group enhances its reactivity and potential interaction with biological targets.

Biological Activities

Research indicates that (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.

- Antimalarial Properties : Preliminary studies suggest efficacy against malaria parasites, warranting further investigation into its mechanism of action in this context.

- Anti-Cancer Effects : Similar piperidine derivatives have demonstrated anti-cancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific effects of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone on cancer cell lines remain an area for future research .

The precise mechanism by which (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may modulate enzymatic activities or receptor functions, leading to the observed biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the piperidine class. Here are notable findings:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Patel et al., 2011 | Anti-tubercular | Identified several piperidine derivatives with significant activity against Mycobacterium tuberculosis with MIC values ranging from 6.3 to 23 µM. |

| Lefranc et al., 2013 | Anti-cancer | Demonstrated that piperidine derivatives can inhibit cancer cell proliferation through apoptosis induction. |

| Vinaya et al., 2011 | Anti-leukemic | Found that certain piperidine compounds exhibit potent anti-leukemic activity in vitro. |

Future Directions

The ongoing exploration of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone's biological activity suggests several avenues for future research:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its action would enhance understanding and facilitate drug development.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via acyl chloride coupling or reductive alkylation . For example:

- Acyl chloride coupling : Reacting piperidin-4-yl intermediates with acid chlorides (e.g., 3-methoxybenzoyl chloride) in dichloromethane using Lewis acids like AlCl₃ .

- Protecting group strategies : Acetyl groups are removed via hydrolysis in 6N HCl under reflux to yield free piperidin-4-yl derivatives .

- Reductive alkylation : Sodium cyanoborohydride-mediated reactions with aldehydes introduce secondary amine functionalities .

- Derivative synthesis : Substituents like phenylamino or phenoxy groups are introduced via nucleophilic substitution or coupling reactions with aryl halides .

Q. How is the purity and structural integrity of synthesized derivatives verified?

- Methodological Answer :

- 1H/13C-NMR spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, piperidine CH₂ at δ 1.5–3.5 ppm) .

- HPLC analysis : Validates purity (>95% peak area) using reversed-phase columns (C18) with mobile phases like acetonitrile/water .

- Elemental analysis : Confirms stoichiometric ratios of C, H, and N within ±0.4% of theoretical values .

Q. What reaction pathways modify the ketone group in this compound?

- Methodological Answer :

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to secondary alcohols .

- Grignard reactions : Phenylmagnesium bromide adds to the carbonyl, forming tertiary alcohols .

- Amination : Reductive amination with NH₃ or primary amines converts the ketone to amines .

- Friedel-Crafts acylation : Introduces acyl groups to aromatic rings using AlCl₃ .

Advanced Research Questions

Q. How can DFT predict electronic and nonlinear optical properties of derivatives?

- Methodological Answer :

- HOMO-LUMO analysis : Calculates energy gaps (e.g., 4.5–5.0 eV) to assess electronic stability and charge transfer potential .

- Hyperpolarizability (β) : Evaluates nonlinear optical responses using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) .

- Molecular electrostatic potential (MEP) maps : Identifies electrophilic/nucleophilic sites for reactivity predictions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing regioisomers) .

- X-ray crystallography : Resolves stereochemical disputes by determining bond lengths/angles (e.g., chair conformation of piperidine rings) .

- Dynamic NMR : Detects conformational exchange in solution-phase structures .

Q. How do crystal packing and hydrogen bonding influence stability?

- Methodological Answer :

- Intermolecular H-bonds : O–H···O and C–H···O interactions stabilize crystal lattices .

- Hirshfeld surface analysis : Quantifies interactions (e.g., 15% H-bond contribution, 10% π–π stacking) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 170°C .

Q. What strategies optimize binding affinity to biological targets like 5-HT2A receptors?

- Methodological Answer :

- Structural analog design : Fluorine substitution at aryl positions enhances lipophilicity and receptor fit (e.g., 4-fluorophenyl derivatives) .

- Docking simulations : Predict binding modes using software like AutoDock Vina with receptor crystal structures (PDB: 6WGT) .

- SAR studies : Compare EC₅₀ values of derivatives with varying substituents (e.g., cyclopropyl vs. phenoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.